molecular formula C31H32F3N7O11 B6606499 (2S,4R)-2-amino-4-[3-({[(4-{2-[(1E,4E)-4-{[2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetyl]imino}cyclohexa-2,5-dien-1-ylidene]hydrazin-1-yl}phenyl)carbamoyl]methyl}carbamoyl)propyl]pentanedioic acid, trifluoroacetic acid CAS No. 2260917-83-5

(2S,4R)-2-amino-4-[3-({[(4-{2-[(1E,4E)-4-{[2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetyl]imino}cyclohexa-2,5-dien-1-ylidene]hydrazin-1-yl}phenyl)carbamoyl]methyl}carbamoyl)propyl]pentanedioic acid, trifluoroacetic acid

Cat. No.: B6606499
CAS No.: 2260917-83-5
M. Wt: 735.6 g/mol
InChI Key: KSGRUUZTTUXNIB-YITVUBHWSA-N
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Description

This compound is a stereospecific, multifunctional molecule with distinct structural and chemical properties:

  • Core structure: A pentanedioic acid backbone with (2S,4R) stereochemistry, ensuring chiral specificity.
  • Functional groups: An amino group at position 2. A hydrazine-linked cyclohexa-2,5-dien-1-ylidene moiety conjugated to a 2,5-dioxo-2,5-dihydro-1H-pyrrole (maleimide) group. Multiple carbamoyl and amide linkages for molecular recognition. Trifluoroacetic acid (TFA) counterion, enhancing solubility in polar solvents.

The maleimide group enables thiol-reactive covalent bonding (Michael addition), making it suitable for bioconjugation in drug delivery or protein engineering . Its stereochemistry, particularly the (2S,4R) configuration, influences binding affinity and metabolic stability, as seen in analogous compounds like (2S,4S)-2-substituted hexahydropyrimidine derivatives .

Properties

IUPAC Name

(2S,4R)-2-amino-4-[4-[[2-[4-[[4-[[2-(2,5-dioxopyrrol-1-yl)acetyl]amino]phenyl]diazenyl]anilino]-2-oxoethyl]amino]-4-oxobutyl]pentanedioic acid;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H31N7O9.C2HF3O2/c30-22(29(44)45)14-17(28(42)43)2-1-3-23(37)31-15-24(38)32-18-4-8-20(9-5-18)34-35-21-10-6-19(7-11-21)33-25(39)16-36-26(40)12-13-27(36)41;3-2(4,5)1(6)7/h4-13,17,22H,1-3,14-16,30H2,(H,31,37)(H,32,38)(H,33,39)(H,42,43)(H,44,45);(H,6,7)/t17-,22+;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSGRUUZTTUXNIB-YITVUBHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)CNC(=O)CCCC(CC(C(=O)O)N)C(=O)O)N=NC2=CC=C(C=C2)NC(=O)CN3C(=O)C=CC3=O.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1NC(=O)CNC(=O)CCC[C@H](C[C@@H](C(=O)O)N)C(=O)O)N=NC2=CC=C(C=C2)NC(=O)CN3C(=O)C=CC3=O.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H32F3N7O11
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

735.6 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2S,4R)-2-amino-4-[3-({[(4-{2-[(1E,4E)-4-{[2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetyl]imino}cyclohexa-2,5-dien-1-ylidene]hydrazin-1-yl}phenyl)carbamoyl]methyl}carbamoyl)propyl]pentanedioic acid, trifluoroacetic acid is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to explore its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular structure of the compound is intricate, featuring multiple functional groups that may contribute to its biological activity. The presence of hydrazine and pyrrole moieties suggests potential interactions with biological targets such as enzymes and receptors.

Anticancer Properties

Recent studies have indicated that compounds with similar structural features exhibit significant anticancer activity. For instance, hydrazine derivatives have been shown to inhibit cancer cell proliferation through various mechanisms:

  • Inhibition of Cell Proliferation : Certain hydrazine derivatives demonstrated IC50 values in the micromolar range against various cancer cell lines, indicating their potential as anticancer agents .

The proposed mechanisms through which this compound may exert its biological effects include:

  • Apoptosis Induction : Compounds with similar structures have been reported to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway.
  • Enzyme Inhibition : The compound may inhibit specific metabolic enzymes involved in cancer progression. For example, inhibition of acetylcholinesterase has been observed in related compounds, potentially leading to increased levels of neurotransmitters that can affect tumor growth .
  • Antioxidant Activity : Some derivatives have shown promising antioxidant properties, which can protect cells from oxidative stress and reduce the risk of cancer development .

Case Studies

A selection of case studies highlights the biological activity of structurally related compounds:

StudyCompoundActivityCell LineIC50 (µM)
Hydrazine derivative AAnticancerHCT1166.2
Hydrazine derivative BAnticancerT47D27.3
Hydrazine derivative CAntioxidant--

These studies illustrate the potential efficacy of hydrazine-containing compounds in targeting cancer cells.

Scientific Research Applications

Pharmaceutical Applications

Anticancer Activity
Research has indicated that compounds with similar structural motifs exhibit significant anticancer properties. For example, derivatives of pyrrole and hydrazine have been studied for their ability to induce apoptosis in cancer cells, suggesting that the target compound may share similar mechanisms of action. The presence of the dioxo-pyrrole moiety is particularly noteworthy as it is associated with enhanced biological activity against various cancer cell lines.

Drug Design and Development
The intricate structure of this compound makes it a candidate for drug design. Its ability to interact with biological targets can be explored through structure-activity relationship (SAR) studies. The trifluoroacetic acid component may enhance solubility and bioavailability, making it suitable for formulation into therapeutic agents.

Biochemical Research

Enzyme Inhibition Studies
The compound's potential as an enzyme inhibitor is a critical area of investigation. Studies have shown that similar compounds can inhibit key enzymes involved in metabolic pathways. For instance, the inhibition of phospholipase A2 by structurally related compounds has been documented, indicating that this compound might also exhibit enzyme inhibitory properties.

Targeting Disease Mechanisms
The multifaceted nature of this molecule allows it to target various disease mechanisms, particularly in metabolic disorders. Research suggests that compounds with similar scaffolds can modulate signaling pathways involved in inflammation and oxidative stress, which are pivotal in diseases like diabetes and cardiovascular disorders.

Case Studies

Case Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal highlighted the anticancer efficacy of pyrrole derivatives resembling the target compound. The research demonstrated that these derivatives significantly inhibited tumor growth in vitro and in vivo models. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways.

Case Study 2: Enzyme Interaction
Another investigation focused on enzyme interactions where a related compound was shown to inhibit lysosomal phospholipase A2 effectively. This inhibition was linked to reduced lipid accumulation in cells, providing insights into potential therapeutic applications for managing lipid metabolism disorders.

Comparison with Similar Compounds

Structural Analogues

(2S,4S)-2-Substituted-3-(3-Sulfanylpropanoyl)-6-Oxohexahydropyrimidine-4-Carboxylic Acids
  • Key differences: Lacks the maleimide and cyclohexadiene moieties. Contains a sulfanylpropanoyl group for disulfide bonding. Exhibits antihypertensive activity via angiotensin-converting enzyme (ACE) inhibition, whereas the queried compound’s maleimide suggests use in targeted therapies .
IAP-VHL Hetero-PROTAC 9 ()
  • Shared features :
    • Stereospecific (2S,4R) configuration in pyrrolidine.
    • Multiple amide bonds for protein-protein interaction.
  • Key differences :
    • Includes a VHL-targeting ligand for proteasome-mediated degradation, unlike the maleimide-based reactivity of the queried compound.
    • Higher molecular weight (1,103.42 g/mol vs. ~600–800 g/mol estimated for the queried compound) .
6-Aryl-4-Amino-2-Oxo-2H-Pyran-3-Carbonitriles ()
  • Shared features: Amino and carbonyl groups for hydrogen bonding.
  • Key differences: Simpler pyran backbone with aryl substituents.

Physicochemical and Functional Comparison

Property Queried Compound (2S,4S)-Hexahydropyrimidine IAP-VHL Hetero-PROTAC 9 6-Aryl-2-Oxo-Pyran
Molecular Weight ~650–800 g/mol (estimated) 300–400 g/mol 1,103.42 g/mol 250–350 g/mol
Solubility High (TFA salt) Moderate Low (lipophilic moieties) Low
Reactive Group Maleimide (thiol-reactive) Sulfhydryl VHL ligand None
Bioactivity Bioconjugation, targeted therapy ACE inhibition Protein degradation Antimicrobial
Stereochemical Impact Critical for binding specificity Affects enzyme inhibition Determines proteasome recruitment Minimal effect

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing this compound with high stereochemical purity?

  • Methodological Answer : Synthesis requires precise control of stereochemistry using chiral catalysts (e.g., asymmetric hydrogenation) and low-temperature conditions to minimize racemization. Multi-step protocols, such as those described in patent literature for structurally analogous compounds, recommend coupling hydrazine derivatives with activated esters under anhydrous conditions . Purification via reverse-phase HPLC with trifluoroacetic acid (TFA) as a mobile-phase modifier ensures removal of diastereomeric impurities .
  • Example Table :

StepReaction TypeConditionsYield (%)Purity (HPLC)
1Hydrazone formationEtOH, 0°C, 12h6592%
2Amide couplingDCM, EDC/HOBt, RT7889%
3Final purificationC18 column, 0.1% TFA85≥99%

Q. What analytical techniques are critical for confirming the compound’s structural integrity?

  • Methodological Answer : Use a combination of:

  • NMR spectroscopy : 1^1H and 13^13C NMR to verify stereochemistry and backbone connectivity.
  • High-resolution mass spectrometry (HRMS) : Confirm molecular formula (e.g., ESI+ mode for protonated ions).
  • X-ray crystallography : Resolve ambiguous stereocenters, as demonstrated in studies of related pyrrolidine derivatives .
    • Cross-validate results with computational NMR chemical shift predictions (DFT calculations) to resolve conflicting data .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., enzyme active sites)?

  • Methodological Answer :

Molecular docking : Use software like AutoDock Vina to simulate binding poses. Parameterize the compound’s tautomeric forms (e.g., keto-enol equilibrium in the pyrrol-dione moiety).

MD simulations : Apply COMSOL Multiphysics or GROMACS to assess stability of ligand-receptor complexes over 100-ns trajectories .

Free-energy calculations : Combine MM/PBSA and QM/MM methods to estimate binding affinities, accounting for solvent effects .

  • Example Workflow :

     Target Preparation → Ligand Parameterization → Docking → MD → Free-Energy Analysis  

Q. How can researchers resolve contradictions in stability data under varying pH conditions?

  • Methodological Answer :

  • Accelerated stability studies : Expose the compound to pH 1–13 buffers at 40°C for 14 days. Monitor degradation via UPLC-MS.
  • Statistical modeling : Apply principal component analysis (PCA) to identify critical degradation pathways (e.g., hydrolysis of the hydrazone bond at pH < 3) .
  • Kinetic profiling : Use Arrhenius plots to extrapolate shelf-life under standard storage conditions.

Q. What methodologies optimize reaction yield in multi-step synthesis while minimizing side products?

  • Methodological Answer :

  • Design of Experiments (DoE) : Vary parameters (temperature, solvent, catalyst loading) using a Box-Behnken design to identify optimal conditions.
  • In-line analytics : Implement FTIR or Raman spectroscopy for real-time monitoring of intermediate formation .
  • AI-driven optimization : Train neural networks on historical reaction data to predict yield outcomes and suggest adjustments (e.g., COMSOL-AI integration for flow chemistry) .

Data Contradiction Analysis

Q. How should researchers address discrepancies between computational predictions and experimental binding assays?

  • Methodological Answer :

Re-evaluate force fields : Ensure parameterization of non-covalent interactions (e.g., π-π stacking in the cyclohexa-dienyl moiety) matches experimental data.

Validate assay conditions : Confirm that buffer ionic strength and temperature align with simulation settings.

Hybrid QM/MM refinement : Recalculate binding energies at the DFT level for key residues identified in docking studies .

Theoretical Frameworks

Q. Which conceptual frameworks guide mechanistic studies of this compound’s reactivity?

  • Methodological Answer :

  • Frontier Molecular Orbital (FMO) Theory : Analyze HOMO-LUMO gaps to predict sites of electrophilic/nucleophilic attack.
  • Hammett Linear Free Energy Relationships (LFER) : Correlate substituent effects (e.g., electron-withdrawing groups on the phenyl ring) with reaction rates .

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